Epidermin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

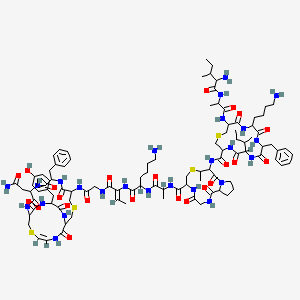

2D Structure

Propriétés

Numéro CAS |

99165-17-0 |

|---|---|

Formule moléculaire |

C98H141N25O23S4 |

Poids moléculaire |

2165.6 g/mol |

Nom IUPAC |

N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-butan-2-yl-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide |

InChI |

InChI=1S/C98H141N25O23S4/c1-9-51(4)77(102)96(144)107-54(7)81(129)117-70-48-149-49-71(120-97(145)78(52(5)10-2)121-89(137)65(40-57-25-16-13-17-26-57)113-85(133)62(112-92(70)140)28-19-21-35-100)94(142)122-79-55(8)150-50-72(109-76(127)44-105-95(143)73-29-22-37-123(73)98(79)146)90(138)106-53(6)80(128)111-61(27-18-20-34-99)84(132)110-60(11-3)82(130)104-43-75(126)108-68-47-148-46-67-83(131)103-36-38-147-45-69(93(141)115-64(87(135)118-67)41-58-30-32-59(124)33-31-58)119-88(136)66(42-74(101)125)116-86(134)63(114-91(68)139)39-56-23-14-12-15-24-56/h11-17,23-26,30-33,36,38,51-55,61-73,77-79,124H,9-10,18-22,27-29,34-35,37,39-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,143)(H,106,138)(H,107,144)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,140)(H,113,133)(H,114,139)(H,115,141)(H,116,134)(H,117,129)(H,118,135)(H,119,136)(H,120,145)(H,121,137)(H,122,142)/b38-36-,60-11- |

Clé InChI |

CXTXHTVXPMOOSW-HUCIVYLBSA-N |

SMILES |

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |

SMILES isomérique |

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N/C(=C\C)/C(=O)NCC(=O)NC5CSCC6C(=O)N/C=C\SCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |

SMILES canonique |

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C |

Synonymes |

epidermin |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Architecture of Epidermin: A Lantibiotic with a Complex Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epidermin is a potent tetracyclic peptide antibiotic belonging to the class of lantibiotics, produced by the bacterium Staphylococcus epidermidis. Its unique structural features, arising from extensive post-translational modifications, are central to its antimicrobial activity against a range of Gram-positive bacteria. This guide provides a detailed examination of the structure of this compound, the experimental protocols used for its elucidation, and the biosynthetic pathway responsible for its formation.

Primary and Post-translationally Modified Structure of this compound

This compound is a 22-amino-acid peptide with a complex, polycyclic structure. It is ribosomally synthesized as a 52-amino-acid precursor peptide, known as EpiA, which subsequently undergoes a series of enzymatic modifications to yield the mature, biologically active form.[1]

Amino Acid Sequence

The precursor peptide, EpiA, consists of an N-terminal leader sequence and a C-terminal propeptide sequence. The propeptide portion corresponds to the mature this compound.

Table 1: Amino Acid Sequences of EpiA and Mature this compound

| Peptide | Sequence |

| EpiA Precursor | MEVSKEKNDLFNLDEVSEEQNAEPSKTFICTPGCKTGSFNSYCC |

| Mature this compound | IASKFICTPGCKTGSFNSYCC |

Post-Translational Modifications

The remarkable structure of mature this compound is a result of extensive post-translational modifications of the propeptide sequence. These modifications include the formation of thioether bridges (lanthionine and methyllanthionine), a dehydrated amino acid, and a unique C-terminal S-(2-aminovinyl)-D-cysteine.

Table 2: Post-Translational Modifications in this compound

| Modification | Precursor Residues (in EpiA) | Mature Residue/Bridge (in this compound) | Position in Mature this compound |

| meso-Lanthionine | Ser33 + Cys37 | Ala-S-Ala | Ring A (3-7) |

| (2S,3S,6R)-3-Methyllanthionine | Thr38 + Cys41 | Abu-S-Ala | Ring B (8-11) |

| (Z)-2,3-Didehydrobutyrine | Thr44 | Dhb | 14 |

| meso-Lanthionine | Ser46 + Cys51 | Ala-S-Ala | Ring C (16-21) |

| S-(2-aminovinyl)-D-cysteine | Ser49 + Cys52 | AviCys | Ring D (19-22) |

These modifications result in a rigid, tetracyclic structure that is crucial for the antimicrobial activity of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving a dedicated set of enzymes encoded by the epi gene cluster. The pathway begins with the ribosomal synthesis of the EpiA prepeptide.

The enzymes involved in the post-translational modifications are:

-

EpiB and EpiC: These enzymes are responsible for the dehydration of serine and threonine residues and the subsequent formation of the lanthionine (B1674491) and methyllanthionine thioether bridges.[2]

-

EpiD: This flavoprotein catalyzes the oxidative decarboxylation of the C-terminal cysteine residue, a key step in the formation of S-(2-aminovinyl)-D-cysteine.[2][3]

-

EpiP: A serine protease that cleaves the N-terminal leader peptide from the modified precursor to release the mature, active this compound.

Experimental Protocols for Structure Elucidation

The complex structure of this compound was elucidated through a combination of techniques, including enzymatic and chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.[4]

Enzymatic Digestion and Chemical Degradation

-

Tryptic Digestion: this compound was treated with trypsin, which cleaves the peptide bond C-terminal to lysine (B10760008) and arginine residues. This digestion yielded smaller, more manageable peptide fragments for further analysis.[4]

-

Desulfurization: The thioether bridges were cleaved by treatment with Raney nickel. This process converts lanthionine and methyllanthionine residues back to alanine, allowing for the determination of the underlying amino acid sequence.[4]

-

Enzymatic and Acidolytic Degradations: Further fragmentation of the peptide was achieved using various enzymes and acid hydrolysis to generate overlapping peptide fragments, which were then sequenced.[4]

Mass Spectrometry

-

Fast Atom Bombardment (FAB) and Field Desorption (FD) Mass Spectrometry: These soft ionization techniques were employed to determine the molecular weights of the intact this compound and its fragments. This data was crucial for confirming the amino acid composition and identifying the presence of post-translational modifications.[4] The determined molecular weight of this compound is approximately 2165 Da.[5]

Gas-Phase Sequencing

-

Edman Degradation: The amino acid sequence of the desulfurized peptide fragments was determined using automated Edman degradation in a gas-phase sequencer. This method sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D and 2D NMR: High-resolution NMR spectroscopy was instrumental in elucidating the three-dimensional structure and confirming the stereochemistry of the unusual amino acids in this compound. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) were used to establish through-bond and through-space connectivities between protons, respectively. This information was vital for defining the ring structures and the overall conformation of the molecule.[4] The solution structure reveals this compound as an amphiphilic, screw-shaped molecule.[6]

Conclusion

The structure of this compound is a testament to the intricate biosynthetic capabilities of microorganisms. Its complex architecture, characterized by a tetracyclic framework of thioether bridges and other unusual amino acids, is directly responsible for its potent antimicrobial activity. The elucidation of this structure required a multidisciplinary approach, combining classical protein chemistry techniques with advanced spectroscopic methods. A thorough understanding of the structure and biosynthesis of this compound is essential for researchers and professionals in drug development who aim to harness the therapeutic potential of this and other lantibiotics in an era of growing antibiotic resistance.

References

- 1. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of the peptidyl-cysteine decarboxylase EpiD complexed with a pentapeptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staphylococcin 1580 is identical to the lantibiotic this compound: implications for the nature of bacteriocins from gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into In Vivo Activities of Lantibiotics from Gallidermin and this compound Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Epidermin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermin is a member of the lantibiotic family of antimicrobial peptides, ribosomally synthesized by Staphylococcus epidermidis. It exhibits potent bactericidal activity primarily against Gram-positive bacteria. This technical guide delineates the dual mechanism of action of this compound, which involves the strategic targeting of the essential cell wall precursor, Lipid II. This interaction leads to the concurrent inhibition of peptidoglycan synthesis and the formation of pores in the bacterial cytoplasmic membrane, ultimately resulting in cell death. This document provides a comprehensive overview of the molecular interactions, quantitative efficacy data, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual Assault on Bacterial Viability

This compound's efficacy stems from its ability to recognize and bind to Lipid II, a pivotal molecule in the bacterial cell wall biosynthesis pathway.[1][2] This interaction initiates a cascade of events that compromises the integrity of the bacterial cell envelope through two distinct but complementary mechanisms.

Inhibition of Cell Wall Biosynthesis

The primary mode of action for this compound is the disruption of peptidoglycan synthesis.[2][3] The N-terminal region of this compound, which contains characteristic lanthionine (B1674491) rings, forms a specific complex with the pyrophosphate moiety of Lipid II.[4] This binding effectively sequesters Lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan chain elongation.[5] By halting cell wall construction, this compound induces the accumulation of cell wall precursors and weakens the structural integrity of the bacterium, particularly in actively dividing cells.[1]

Pore Formation in the Cytoplasmic Membrane

Subsequent to the initial binding to Lipid II, this compound molecules can aggregate within the bacterial membrane.[1][4] The this compound-Lipid II complex acts as a nucleation point, recruiting further this compound molecules to form transmembrane pores.[6] This process is often described by a "barrel-stave" model, where the peptides insert into the membrane, creating a hydrophilic channel.[7] The formation of these pores leads to the dissipation of the membrane potential and the uncontrolled efflux of essential ions and small molecules, ultimately leading to cell lysis.[8] It is noteworthy that while this compound possesses pore-forming capabilities, its primary mode of action, especially when compared to the longer lantibiotic nisin, is considered to be the inhibition of cell wall biosynthesis.[3]

Quantitative Data: Efficacy of this compound and Related Lantibiotics

The antimicrobial potency of this compound and the structurally similar lantibiotic gallidermin (B1576560) has been quantified against various Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to define their efficacy.

| Lantibiotic | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 36.04 (in µL/mL) | 51.73 (in µL/mL) | [7][9][10] |

| Gallidermin | Staphylococcus epidermidis (4 strains) | 6.25 | 6.25 | [3] |

| Gallidermin | Methicillin-sensitive S. aureus (MSSA) | 12.5 | 12.5 | [3] |

| Gallidermin | Methicillin-resistant S. aureus (MRSA) | 1.56 | Not Reported | [3] |

| Gallidermin | S. aureus SA113 | 8 | Not Reported | [11] |

| Gallidermin | S. epidermidis O47 | 4 | Not Reported | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Sterile 96-well round-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution of known concentration

-

Sterile diluents (e.g., MHB)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile broth. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of this compound: a. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as a positive control (bacterial growth without this compound), and column 12 as a negative control (sterile broth).

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. b. Incubate the plate at 37°C for 18-24 hours.

-

Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Assessment of Pore Formation using a Liposome (B1194612) Leakage Assay

This assay measures the ability of this compound to permeabilize lipid membranes by monitoring the release of a fluorescent dye from liposomes.

Materials:

-

Large Unilamellar Vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., POPC:POPG 1:1 mol/mol)

-

Fluorescent dye (e.g., calcein)

-

Quencher (if necessary, depending on the dye)

-

This compound solution

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Dye-Loaded Liposomes: a. Prepare LUVs encapsulating a high concentration of a fluorescent dye like calcein (B42510). At high concentrations, calcein self-quenches. b. Remove any unencapsulated dye by size-exclusion chromatography.

-

Leakage Assay: a. Dilute the liposome suspension in a suitable buffer in a cuvette. b. Place the cuvette in a fluorescence spectrophotometer and record the baseline fluorescence. c. Add the this compound solution to the cuvette and immediately start monitoring the change in fluorescence intensity over time. d. As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes.

-

Data Analysis: a. The increase in fluorescence intensity corresponds to the dequenching of the dye as it is released from the liposomes and diluted in the surrounding buffer. b. The percentage of leakage can be calculated relative to the maximum fluorescence signal obtained after detergent lysis.

In Vitro Inhibition of Lipid II Biosynthesis Assay

This assay directly measures the effect of this compound on the enzymatic synthesis of Lipid II.

Materials:

-

Bacterial membrane preparations containing the necessary enzymes for Lipid II synthesis (e.g., from Micrococcus flavus)

-

Radiolabeled precursor (e.g., UDP-N-acetyl-[¹⁴C]glucosamine)

-

Other necessary substrates for the enzymatic reaction (e.g., undecaprenyl phosphate, UDP-MurNAc-pentapeptide)

-

This compound solution

-

Thin-layer chromatography (TLC) system

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: a. In a reaction tube, combine the bacterial membrane preparation, radiolabeled precursor, and other substrates. b. Add different concentrations of this compound to the reaction mixtures. Include a control without this compound.

-

Enzymatic Reaction: a. Incubate the reaction mixtures at a temperature optimal for the enzymes (e.g., 30°C) for a defined period.

-

Extraction and Analysis of Lipids: a. Stop the reaction and extract the lipid-linked intermediates. b. Separate the extracted lipids using thin-layer chromatography. c. Visualize and quantify the amount of radiolabeled Lipid II formed using a phosphorimager or by scraping the corresponding TLC spots and measuring radioactivity with a scintillation counter.

-

Interpretation: a. A decrease in the amount of synthesized Lipid II in the presence of this compound indicates inhibition of the biosynthesis pathway.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Dual mechanism of action of this compound against Gram-positive bacteria.

Experimental Workflows

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for the liposome leakage (pore formation) assay.

References

- 1. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biosynthesis of the Lantibiotic Epidermin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lantibiotic epidermin, a ribosomally synthesized and post-translationally modified peptide produced by Staphylococcus epidermidis, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Its complex biosynthesis involves a dedicated set of enzymes encoded by the epi gene cluster, which orchestrate a series of intricate molecular modifications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery, regulatory mechanisms, and available quantitative data. Furthermore, it offers a compilation of key experimental protocols for the expression, purification, and analysis of the components of the this compound biosynthesis cascade, intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic development, and synthetic biology.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a large plasmid (originally identified as the 54-kb plasmid pTü32 in Staphylococcus epidermidis Tü3298) and is organized within the epi gene cluster.[1][2] This cluster contains the structural gene for the precursor peptide, as well as the genes encoding the enzymes required for its modification, processing, transport, and regulation.

Table 1: Genes of the this compound Biosynthetic Cluster and their Functions

| Gene | Protein | Function |

| epiA | EpiA | Precursor peptide of this compound, a 52-amino acid polypeptide consisting of an N-terminal leader peptide and a C-terminal propeptide that undergoes modification.[3] |

| epiB | EpiB | Dehydratase (LanB-like protein) involved in the dehydration of serine and threonine residues in the EpiA propeptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[4][5] |

| epiC | EpiC | Cyclase (LanC-like protein) that catalyzes the stereospecific addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether (lanthionine and methyllanthionine) rings.[4][6] |

| epiD | EpiD | FMN-dependent oxidoreductase that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the modified EpiA propeptide, leading to the formation of an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys).[4][6] |

| epiP | EpiP | A subtilisin-like serine protease responsible for the cleavage of the leader peptide from the fully modified precursor, releasing the mature this compound.[7] |

| epiQ | EpiQ | A DNA-binding response regulator that acts as a transcriptional activator of the epiA promoter, thereby controlling the expression of the biosynthetic genes.[8] |

| epiH | EpiH | Putative transporter component. |

| epiT | EpiT | ABC transporter involved in the export of this compound. |

The Biosynthetic Pathway: From Precursor to Active Antibiotic

The biosynthesis of this compound is a multi-step process that can be broadly divided into ribosomal synthesis of the precursor peptide, post-translational modifications, leader peptide cleavage, and export.

Ribosomal Synthesis of the Precursor Peptide, EpiA

The journey begins with the ribosomal synthesis of the 52-amino acid precursor peptide, EpiA, from the epiA gene.[3] EpiA is composed of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. The leader peptide is crucial for guiding the propeptide through the subsequent modification steps and preventing the premature activity of the antibiotic within the producer cell.

Post-Translational Modifications

Following translation, the EpiA propeptide undergoes a series of remarkable enzymatic transformations catalyzed by the "Epi" enzymes.

-

Dehydration by EpiB: The dehydratase EpiB, a LanB-like enzyme, initiates the modification cascade by dehydrating specific serine and threonine residues within the propeptide to 2,3-didehydroalanine (Dha) and (Z)-2,3-didehydrobutyrine (Dhb), respectively.[4][5] This step is fundamental as it creates the electrophilic centers for the subsequent cyclization reactions.

-

Cyclization by EpiC: The cyclase EpiC, a LanC-like enzyme, then catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the newly formed dehydroamino acids.[4][6] This results in the formation of the characteristic thioether cross-links, lanthionine (B1674491) (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb), which define this compound as a lantibiotic.

-

Oxidative Decarboxylation by EpiD: The final modification is catalyzed by the FMN-dependent oxidoreductase, EpiD.[4][6] This enzyme acts on the C-terminal cysteine residue of the now cyclized propeptide, catalyzing an oxidative decarboxylation to form the unusual S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue. This modification is a hallmark of this compound and contributes to its bioactivity.

Leader Peptide Cleavage and Export

Once all post-translational modifications are complete, the leader peptide is proteolytically removed by the serine protease EpiP.[7] This cleavage event activates the molecule, yielding the mature, 22-amino acid this compound. The mature antibiotic is then exported out of the cell by an ABC transporter system, likely composed of EpiT and EpiH.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process to ensure its timely synthesis and to prevent self-toxicity.

The primary regulator of the epi gene cluster is EpiQ, a DNA-binding protein that functions as a transcriptional activator.[8] EpiQ binds to the promoter region of the epiA gene, initiating the transcription of the epiABCD operon. This ensures the coordinated expression of the precursor peptide and the core modification enzymes.

Quantitative Data

While extensive qualitative studies have elucidated the this compound biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and production yields remain relatively scarce in the publicly available literature.

Table 2: this compound Production Yields

| Production System | Titer (mg/L) | Reference |

| Staphylococcus epidermidis (Wild-type) | ~250-330 | [9] |

| Staphylococcus carnosus (Heterologous host) with gdmT | up to 10-fold increase over wild-type | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of this compound.

Recombinant Protein Expression and Purification

The individual enzymes of the this compound biosynthetic pathway can be produced in heterologous hosts, most commonly Escherichia coli, to facilitate their biochemical characterization.

Protocol 5.1.1: Expression and Purification of His-tagged EpiA in E. coli

-

Cloning: The epiA gene is amplified by PCR and cloned into an E. coli expression vector containing an N-terminal polyhistidine (His) tag (e.g., pQE-8).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., SG13009).

-

Expression: A culture is grown to mid-log phase (OD600 of 0.45-0.55) at 37°C, and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) for 2-4 hours.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a denaturant (e.g., 8 M urea) to solubilize the precursor peptide. Lysis is performed by sonication.

-

Purification: The cell lysate is cleared by centrifugation, and the supernatant is applied to a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged EpiA is eluted with an imidazole (B134444) gradient.

-

Analysis: The purity of the eluted fractions is assessed by SDS-PAGE and confirmed by Western blotting using an anti-His tag antibody or an antibody specific to EpiA. The identity and mass of the purified EpiA can be further confirmed by mass spectrometry.

Protocol 5.1.2: Expression and Purification of EpiC in E. coli

-

Cloning and Expression: The epiC gene is cloned into a T7 promoter-based expression vector and expressed in an appropriate E. coli strain.

-

Lysis: Cells are harvested and lysed in a suitable buffer.

-

Purification: EpiC, being a hydrophobic protein, is purified using hydrophobic interaction chromatography (HIC). The cell lysate is loaded onto a HIC column in a high-salt buffer, and the protein is eluted with a decreasing salt gradient.

-

Analysis: Fractions are analyzed by SDS-PAGE to identify those containing purified EpiC.

Protocol 5.1.3: Expression and Purification of MBP-tagged EpiD in E. coli

-

Cloning: The epiD gene is cloned into an expression vector that fuses it to the maltose-binding protein (MBP) gene (e.g., pMAL).

-

Expression and Lysis: The MBP-EpiD fusion protein is expressed in E. coli and the cells are lysed.

-

Purification: The soluble fraction of the cell lysate is applied to an amylose (B160209) resin column. The column is washed, and the MBP-EpiD fusion protein is eluted with a buffer containing maltose.

-

Cleavage (Optional): If desired, the MBP tag can be cleaved from EpiD using a site-specific protease (e.g., Factor Xa).

-

Analysis: The purity of the protein is assessed by SDS-PAGE. The presence of the FMN cofactor can be confirmed by spectrophotometry, looking for characteristic absorbance peaks around 382 nm and 453 nm.[9]

Enzymatic Assays

In vitro reconstitution of the this compound modification reactions is essential for understanding the function and kinetics of the biosynthetic enzymes.

Protocol 5.2.1: In Vitro Assay for EpiD Activity

-

Reaction Mixture: A reaction mixture is prepared containing purified EpiD, purified EpiA (or a synthetic peptide substrate), and necessary cofactors in an appropriate buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Analysis: The reaction products are analyzed by mass spectrometry to detect the mass shift corresponding to the oxidative decarboxylation of the C-terminal cysteine. A decrease in mass of approximately 46 Da is expected.[6]

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) can be used to quantify the expression levels of the epi genes under different growth conditions or in different genetic backgrounds.

Protocol 5.3.1: RT-qPCR of epi Genes in S. epidermidis

-

RNA Extraction: Total RNA is extracted from S. epidermidis cultures using a suitable RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random hexamer primers.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the epi genes of interest. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to monitor the amplification in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to one or more stably expressed reference genes.

Note: Specific, validated primer sequences for the epi gene cluster are not consistently reported across the literature. Researchers should design and validate primers based on the specific sequences of the S. epidermidis strain being studied.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex enzymatic machinery that has evolved in bacteria to produce structurally unique and biologically active natural products. This guide has provided a comprehensive overview of the core biosynthetic pathway, from the genetic organization of the epi cluster to the functions of the key enzymes involved. While significant progress has been made in understanding this process, a notable gap remains in the availability of detailed quantitative data, particularly concerning enzyme kinetics. The experimental protocols outlined herein provide a foundation for further research aimed at filling these knowledge gaps. A deeper quantitative understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of lantibiotic production but also pave the way for the rational engineering of novel antimicrobial agents with improved therapeutic properties.

References

- 1. This compound: sequencing of a heterodetic tetracyclic 21-peptide amide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. statalist.org [statalist.org]

- 3. researchgate.net [researchgate.net]

- 4. A General in Vitro Assay for Studying Enzymatic Activities of the Ubiquitin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Expression, purification, and characterization of EpiC, an enzyme involved in the biosynthesis of the lantibiotic this compound, and sequence analysis of Staphylococcus epidermidis epiC mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]

- 9. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Epidermin: A Technical Guide

Affiliation: Google Research

Abstract

Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class I bacteriocins known as lantibiotics. First isolated from Staphylococcus epidermidis, its discovery was a seminal event in the study of antimicrobial peptides, revealing a novel pathway of antibiotic biosynthesis. This technical guide provides an in-depth review of the discovery, origin, and biosynthetic pathway of this compound. It includes a detailed summary of its antimicrobial activity, comprehensive experimental protocols for its isolation and characterization, and graphical representations of its genetic organization and biosynthesis. This document is intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug development.

Discovery and Origin

This compound was the first lantibiotic to be characterized, with its structure and biosynthetic pathway elucidated in detail. Its discovery marked a significant milestone, demonstrating that some peptide antibiotics are not synthesized by large, multi-enzyme complexes (non-ribosomal peptide synthesis), but are instead products of ribosomal synthesis followed by extensive enzymatic modification.

-

Producing Organism : this compound is produced by strains of the Gram-positive bacterium Staphylococcus epidermidis.[1] The most well-characterized producer is strain Tü3298 , from which the biosynthetic gene cluster was first isolated and sequenced.[2]

-

Classification : It is a type-A lantibiotic, characterized by its elongated, screw-shaped structure and its primary mode of action, which involves the formation of pores in the cytoplasmic membranes of target bacteria.[3]

-

Genetic Basis : The genetic determinants for this compound production in S. epidermidis Tü3298 are not located on the chromosome but are encoded on a large, 54-kb plasmid designated pTü32 .

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving the transcription and translation of a structural gene followed by a series of enzymatic post-translational modifications. These modifications are crucial for its final structure and antimicrobial activity. The genes responsible are organized in a dedicated gene cluster, designated epi.

The this compound Gene Cluster (epi)

The epi gene cluster contains all the necessary genetic information for the production of mature this compound, including its regulation and the immunity of the producer strain.

Caption: Organization of the epi gene cluster for this compound biosynthesis.

Key Biosynthetic Steps

The production of active this compound from its gene template is a coordinated process:

-

Synthesis of Pre-epidermin (EpiA) : The structural gene, epiA, is transcribed and translated to produce a linear precursor peptide called pre-epidermin. This peptide consists of an N-terminal leader sequence and a C-terminal pro-peptide region that will undergo modification.

-

Dehydration (EpiB) : The enzyme EpiB, a dehydratase, specifically recognizes serine and threonine residues within the pro-peptide region of EpiA and eliminates water to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclization (EpiC) : The cyclase, EpiC, catalyzes the intramolecular addition of cysteine thiol groups onto the newly formed dehydroamino acids. This stereospecific addition reaction forms the characteristic thioether cross-links (lanthionine and methyllanthionine rings).

-

Oxidative Decarboxylation (EpiD) : In a unique final modification step, the flavoprotein EpiD catalyzes the oxidative decarboxylation of the C-terminal cysteine residue to form an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.

-

Leader Peptide Cleavage and Export (EpiP, EpiFEG) : The serine protease EpiP is responsible for cleaving the N-terminal leader peptide from the modified pro-peptide. The ABC transporter complex, composed of EpiF, EpiE, and EpiG, is involved in the export of the mature this compound out of the cell and contributes to the immunity of the producer strain by preventing the accumulation of the active bacteriocin (B1578144) in the cytoplasm.

-

Regulation (EpiQ) : EpiQ acts as a transcriptional activator (response regulator), controlling the expression of the biosynthetic genes.

Caption: The biosynthetic pathway of this compound.

Quantitative Data

Production & Yield

The fermentative production of this compound has been subject to optimization studies, with research focusing on media composition and fermentation process parameters.[4] Fermentation has been successfully scaled to 200-liter batches.[5] However, specific yield data from these large-scale fermentations are not consistently reported in the literature. One study reported a concentration of 430 µg/ml of crude this compound in the culture supernatant before purification.[2] Another reported a final concentration of 160 µg/ml after a partial purification step involving ion-exchange chromatography.[6]

Table 1: this compound Production & Purification Data Summary

| Parameter | Value | Source |

| Crude Concentration (Supernatant) | 430 µg/ml | [2] |

| Concentration (Post Ion-Exchange) | 240 µg/ml | [2] |

| Concentration (Post Gel Filtration) | 100 µg/ml | [2] |

| Partially Purified Concentration | 160 µg/ml | [6] |

Antimicrobial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Data for this compound is limited, but the structurally analogous lantibiotic gallidermin (B1576560) (which differs by a single amino acid) shows potent activity.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Lantibiotics

| Organism | Lantibiotic | MIC (µg/ml) | Source |

| Staphylococcus aureus | This compound | 36.04 µL/ml | [6] |

| Pseudomonas aeruginosa | This compound | 19.95 µL/ml | [6] |

| Staphylococcus aureus SA113 | Gallidermin | 8.0 | [3] |

| Staphylococcus epidermidis O47 | Gallidermin | 4.0 | [3] |

| Various S. aureus strains | Gallidermin | 4.0 - 8.0 | [3] |

| Various S. epidermidis strains | Gallidermin | 4.0 - 8.0 | [3] |

*Note: This study reports MIC in µL/ml of a partially purified solution, not in standard mass/volume units.[6] The data for gallidermin is provided for a more standardized comparison.[3]

Experimental Protocols

Protocol for Isolation and Purification of this compound

This protocol combines several published methods to provide a comprehensive workflow for obtaining purified this compound from a culture of S. epidermidis.[2][7][8]

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Cultivation: Inoculate Staphylococcus epidermidis (e.g., strain Tü3298) into a suitable liquid medium such as Brain Heart Infusion Broth (BHIB) or Tryptic Soy Broth (TSB). Incubate for 18-24 hours at 37°C with shaking.

-

Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 30 minutes at 4°C. Carefully decant and collect the supernatant, which contains the secreted this compound.[2]

-

Heat Treatment (Optional): To denature heat-labile proteins, heat the supernatant to 70°C for 3-10 minutes. Cool the solution on ice and centrifuge again to remove any precipitated proteins.[8]

-

Ammonium Sulfate Precipitation: While stirring gently at 4°C, slowly add solid ammonium sulfate to the supernatant to achieve 70% saturation. Allow precipitation to occur overnight at 4°C.[8]

-

Protein Recovery: Collect the precipitated protein, including this compound, by centrifugation. Discard the supernatant.

-

Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM Ammonium Acetate, pH 7.5, or 0.05 M Phosphate Buffer, pH 7.0). Transfer the solution to a dialysis membrane (e.g., 1 kDa MWCO) and dialyze extensively against the same buffer to remove residual ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange chromatography column (e.g., Macro-Prep CM support). After washing the column with the starting buffer, elute the bound peptides using a linear gradient of NaCl or by a step elution with a low pH buffer (e.g., 5% acetic acid).[7] Collect fractions and test for antimicrobial activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate if necessary, and apply to a gel filtration column (e.g., Sephadex G-75 or G-150) equilibrated with a suitable buffer. This step separates molecules based on their size and removes contaminants of different molecular weights.[2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, subject the active fractions from gel filtration to RP-HPLC on a C18 column. Elute with a gradient of acetonitrile in water, typically containing 0.1% trifluoroacetic acid (TFA).[5][7] Monitor the eluate at 220-225 nm and collect the peak corresponding to this compound.

-

Verification: Confirm the purity and identity of the final product using mass spectrometry.

Protocol for MIC Determination by Broth Microdilution

This protocol is based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI) and published adaptations for lantibiotics.[3][9][10]

-

Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile water or buffer) at a known concentration (e.g., 1024 µg/ml).

-

Preparation of Inoculum: Select 3-5 isolated colonies of the target bacterium from a fresh agar (B569324) plate (18-24 hours growth). Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). Dilute this suspension 1:150 in MHB to obtain an inoculum density of approximately 1 x 10⁶ CFU/ml.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µl of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µl of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µl from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µl from the last dilution column.

-

-

Inoculation: Add 100 µl of the prepared bacterial inoculum (from step 2) to each well. This results in a final inoculum of 5 x 10⁵ CFU/ml and halves the antibiotic concentration in each well to the final test concentration.

-

Controls:

-

Growth Control: One well containing 200 µl of inoculated MHB without any this compound.

-

Sterility Control: One well containing 200 µl of sterile MHB without inoculum.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

-

Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as observed by the naked eye.

Conclusion

The discovery of this compound from Staphylococcus epidermidis fundamentally advanced the understanding of antimicrobial peptide biosynthesis. Its ribosomal origin and the intricate enzymatic machinery encoded by the epi gene cluster represent a fascinating example of natural product synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate, study, and potentially engineer this potent lantibiotic for therapeutic or biotechnological applications. Further research into optimizing fermentation yields and fully characterizing its in vivo efficacy will be critical for realizing its full potential.

References

- 1. Probiotic Activity of Staphylococcus epidermidis Induces Collagen Type I Production through FFaR2/p-ERK Signaling [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative studies on the fermentative production of lantibiotics by staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Complete sequences of this compound and nukacin encoding plasmids from oral-derived Staphylococcus epidermidis and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neptjournal.com [neptjournal.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Epidermin-Producing Staphylococcus epidermidis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of the Epidermin-Producing Strain Staphylococcus epidermidis

This technical guide provides a comprehensive overview of the this compound-producing strain Staphylococcus epidermidis, tailored for researchers, scientists, and drug development professionals. It delves into the genetics, biosynthesis, regulation, and mechanism of action of this compound, a potent lantibiotic with significant therapeutic potential. This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate further research and development.

Introduction to this compound and Staphylococcus epidermidis

Staphylococcus epidermidis is a ubiquitous commensal bacterium found on human skin and mucous membranes. While often harmless, it can be an opportunistic pathogen, particularly in clinical settings.[1] Certain strains of S. epidermidis, notably Tü3298, are known to produce this compound, a ribosomally synthesized and post-translationally modified antimicrobial peptide belonging to the class of lantibiotics.[2] this compound exhibits potent bactericidal activity, primarily against Gram-positive bacteria, making it a subject of interest for the development of new antimicrobial agents.[3][4]

Genetics of this compound Production

The genetic determinants for this compound biosynthesis in S. epidermidis are located on a large plasmid.[2] The key genes are organized in a cluster, designated as the epi gene cluster.

The epi Gene Cluster:

The epi gene cluster contains the structural gene for the this compound precursor peptide, epiA, as well as genes responsible for its modification, transport, and immunity. The organization of this cluster is crucial for the coordinated production of the mature lantibiotic.

-

epiA : The structural gene that encodes the 52-amino-acid precursor peptide, pre-epidermin.

-

epiB, epiC, epiD : These genes encode enzymes responsible for the post-translational modification of the EpiA peptide.

-

epiP : Encodes a serine protease involved in the cleavage of the leader peptide from the modified pre-epidermin.

-

epiQ : Encodes a transcriptional activator that positively regulates the expression of the epi genes.

-

epiFEG : These genes encode an ABC transporter that is responsible for the export of this compound and also contributes to the producer's self-immunity.

Biosynthesis and Regulation of this compound

The production of active this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by a series of enzymatic modifications and proteolytic cleavage.

Biosynthesis Pathway

-

Ribosomal Synthesis of Pre-epidermin (EpiA): The process begins with the translation of the epiA gene into a 52-amino-acid precursor peptide. This pre-peptide consists of an N-terminal leader sequence and a C-terminal pro-peptide region that will undergo modification.

-

Post-Translational Modifications: The pro-peptide region of EpiA is modified by the enzymes EpiB, EpiC, and EpiD. These modifications include dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, respectively, and the subsequent formation of thioether cross-links (lanthionine and methyllanthionine bridges) through the addition of cysteine sulfhydryl groups.

-

Export: The modified pre-epidermin is then exported out of the cell by the ABC transporter encoded by epiFEG.

-

Leader Peptide Cleavage: Extracellularly, the leader peptide is cleaved off by the serine protease EpiP, resulting in the mature, active this compound.

Regulation of this compound Production

The expression of the epi gene cluster is tightly regulated to ensure efficient production of this compound and to protect the producing cell from its antimicrobial activity.

-

Positive Regulation by EpiQ: The transcriptional activator EpiQ plays a crucial role in upregulating the expression of the epi genes. EpiQ binds to the promoter regions of the epi operons, enhancing their transcription.

-

Quorum Sensing Control: The accessory gene regulator (agr) quorum-sensing system, a global regulatory system in staphylococci, also influences this compound production. It appears to control the activity of the processing protease EpiP, thereby affecting the final maturation step of this compound.

References

- 1. Production and partial purification of a peptide antibiotic from Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Antibacterial Activity of this compound and Staphylolysin Las A against Pathogenic Bacteria – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria‐induced proinflammatory responses in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Organization of the Epidermin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermin is a ribosomally synthesized and post-translationally modified peptide (lantibiotic) produced by Staphylococcus epidermidis. It exhibits potent bactericidal activity against a range of Gram-positive bacteria, making its biosynthetic pathway a subject of significant interest for the development of novel antimicrobial agents. The production of mature this compound is a complex process orchestrated by a dedicated set of genes organized in a cluster. This technical guide provides a detailed overview of the genetic organization of the this compound gene cluster, the functions of its constituent genes, and the experimental methodologies employed to elucidate its intricacies.

Genetic Organization of the this compound Gene Cluster

The genes responsible for this compound biosynthesis, modification, regulation, and immunity are located on a 54-kb plasmid designated pTü32 in Staphylococcus epidermidis Tü3298.[1] These genes are organized into distinct transcriptional units or operons. The core biosynthetic genes are clustered together, flanked by genes involved in regulation and immunity.

Gene Cluster Overview

The this compound gene cluster consists of several key genes, including epiA, epiB, epiC, epiD, epiP, epiQ, epiF, epiE, and epiG. These are primarily organized into three operons: epiABCD, epiQP, and epiFEG.[1][2]

subgraph "cluster_epiFEG" { label="epiFEG Operon (Immunity)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; epiF [label="epiF"]; epiE [label="epiE"]; epiG [label="epiG"]; epiF -> epiE [style=invis]; epiE -> epiG [style=invis]; }

subgraph "cluster_epiABCD" { label="epiABCD Operon (Biosynthesis & Modification)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; epiA [label="epiA"]; epiB [label="epiB"]; epiC [label="epiC"]; epiD [label="epiD"]; epiA -> epiB [style=invis]; epiB -> epiC [style=invis]; epiC -> epiD [style=invis]; }

subgraph "cluster_epiQP" { label="epiQP Operon (Regulation & Processing)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; epiQ [label="epiQ"]; epiP [label="epiP"]; epiQ -> epiP [style=invis]; }

// Arrows indicating transcription direction edge [color="#EA4335", arrowhead=vee]; {rank=same; epiF; epiE; epiG;} {rank=same; epiA; epiB; epiC; epiD;} {rank=same; epiQ; epiP;}

// Invisible edges for layout edge [style=invis]; invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

epiG -> invis1 [minlen=2]; invis1 -> epiA; epiD -> invis2 [minlen=2]; invis2 -> epiQ;

// Promoter annotations node [shape=none, style="", fontcolor="#202124"]; P_epiF [label="P_epiF"]; P_epiA [label="P_epiA"];

edge [style=solid, arrowhead=none, color="#5F6368"]; P_epiF -> epiF; P_epiA -> epiA;

}

Figure 1: Genetic organization of the this compound gene cluster.

Quantitative Data of the this compound Gene Cluster

The following table summarizes the quantitative data for the genes within the this compound cluster, including their size, and the properties of their corresponding protein products.

| Gene | Size (bp) | Protein | Number of Amino Acids | Molecular Weight (Da) |

| epiA | 159 | EpiA | 52 | 5,409 |

| epiB | 2961 | EpiB | 986 | 116,708 |

| epiC | 1368 | EpiC | 455 | 52,437 |

| epiD | 549 | EpiD | 182 | 21,000 |

| epiP | 1386 | EpiP | 461 | 50,000 |

| epiQ | 618 | EpiQ | 205 | 24,000 |

| epiF | 696 | EpiF | 231 | 25,901 |

| epiE | 768 | EpiE | 255 | 28,966 |

| epiG | 693 | EpiG | 230 | 26,773 |

Note: Molecular weights are approximate and may vary slightly based on the specific calculation method.

Genetic Locus Details and Intergenic Regions

Analysis of the available nucleotide sequences provides insight into the precise arrangement and spacing of the genes within the cluster. The coding regions of epiF and epiE are separated by a single stop codon, while the coding regions of epiE and epiG have a three-codon overlap.[3]

| Gene/Region | Start Coordinate | End Coordinate | Length (bp) | Notes |

| epiF | 1 | 696 | 696 | |

| Intergenic Region | 697 | 699 | 3 | Stop codon separating epiF and epiE |

| epiE | 700 | 1467 | 768 | |

| Overlap | 1465 | 1467 | 3 | epiE and epiG coding regions overlap |

| epiG | 1465 | 2157 | 693 | |

| epiA | Varies | Varies | 159 | Precise location relative to other operons can vary between plasmids. |

| epiB | Varies | Varies | 2961 | Co-transcribed with epiA. |

| epiC | Varies | Varies | 1368 | Co-transcribed with epiA. |

| epiD | Varies | Varies | 549 | Co-transcribed with epiA. |

| epiQ | Varies | Varies | 618 | Transcribed in the opposite direction to epiABCD. |

| epiP | Varies | Varies | 1386 | Co-transcribed with epiQ. |

Note: The exact start and end coordinates can vary depending on the specific plasmid sequence. The data for the epiFEG operon is based on a contiguous sequenced fragment.

Function of the this compound Gene Products

Each gene within the cluster plays a specific role in the overall process of producing active this compound and ensuring the survival of the host bacterium.

| Gene Product | Function |

| EpiA | Precursor peptide of this compound. It is a 52-amino acid polypeptide that undergoes extensive post-translational modifications. |

| EpiB | A dehydratase involved in the dehydration of serine and threonine residues in EpiA to dehydroalanine (B155165) and dehydrobutyrine, respectively. |

| EpiC | A cyclase that catalyzes the addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether rings (lanthionines) of this compound. |

| EpiD | Catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the modified EpiA prepeptide. |

| EpiP | A serine protease responsible for the cleavage of the N-terminal leader peptide from the modified prepeptide, leading to the release of mature, active this compound. |

| EpiQ | A transcriptional activator that positively regulates the expression of the epiA and epiF promoters.[4] |

| EpiF, EpiE, EpiG | Components of an ABC transporter system that confers immunity to the producing cell by likely exporting this compound or preventing its accumulation at the cell membrane. EpiF is the ATP-binding cassette, while EpiE and EpiG are the transmembrane domains.[2] |

Regulatory Pathway of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, with the EpiQ protein acting as a key transcriptional activator. EpiQ positively controls the expression of the epiABCD biosynthetic operon and the epiFEG immunity operon by binding to their respective promoter regions.

// Nodes EpiQ [label="EpiQ\n(Transcriptional Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_epiA [label="epiA Promoter", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; P_epiF [label="epiF Promoter", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; epiABCD [label="epiABCD Operon\n(Biosynthesis & Modification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; epiFEG [label="epiFEG Operon\n(Immunity)", fillcolor="#FBBC05", fontcolor="#202124"]; Epidermin_Biosynthesis [label="this compound Biosynthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immunity [label="Producer Cell Immunity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EpiQ -> P_epiA [label=" activates", fontcolor="#202124"]; EpiQ -> P_epiF [label=" activates", fontcolor="#202124"]; P_epiA -> epiABCD [label=" transcription"]; P_epiF -> epiFEG [label=" transcription"]; epiABCD -> Epidermin_Biosynthesis [label=" leads to"]; epiFEG -> Immunity [label=" provides"]; }

Figure 2: Regulatory pathway of this compound biosynthesis.

Key Experimental Methodologies

The elucidation of the genetic organization and function of the this compound gene cluster has been made possible through a variety of molecular genetics techniques. Below is a summary of the key experimental approaches.

Gene Cloning and Heterologous Expression

A fundamental technique used to study the epi genes has been their cloning and expression in a heterologous host, typically Staphylococcus carnosus, which does not naturally produce this compound.

-

Vector Construction: Genes or entire operons from the pTü32 plasmid are amplified by PCR and ligated into staphylococcal expression vectors.

-

Transformation: The recombinant plasmids are introduced into S. carnosus via protoplast transformation or electroporation.

-

Expression Analysis: The production of this compound or the expression of individual Epi proteins in the heterologous host is then assessed, often through bioassays for antimicrobial activity or Western blotting for protein detection.

Complementation of Mutants

To confirm the function of specific epi genes, complementation studies are performed.

-

Mutant Generation: this compound-negative mutants of S. epidermidis are isolated, often after chemical mutagenesis or transposon insertion.

-

Complementation: The wild-type copy of a specific epi gene is introduced into the corresponding mutant on a plasmid vector.

-

Functional Restoration: The restoration of this compound production in the complemented mutant confirms the function of the introduced gene.

Promoter Activity Assays

To study the regulation of the epi gene cluster, promoter activity assays are employed.

-

Reporter Gene Fusion: The promoter region of an operon (e.g., the epiA promoter) is cloned upstream of a reporter gene, such as that for luciferase or β-galactosidase, in a promoter-probe vector.

-

Transformation: The reporter plasmid is introduced into a suitable host strain, which may also express the regulatory protein of interest (e.g., EpiQ).

-

Activity Measurement: The activity of the reporter enzyme is measured under different conditions to quantify the strength and regulation of the promoter.

// Nodes start [label="Isolate pTü32 plasmid\nfrom S. epidermidis", fillcolor="#F1F3F4", fontcolor="#202124"]; pcr [label="PCR amplification of\ntarget epi gene(s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vector [label="Ligate into\nStaphylococcus expression vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transform [label="Transform into\nS. carnosus", fillcolor="#34A853", fontcolor="#FFFFFF"]; expression [label="Induce gene expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Functional Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bioassay [label="Bioassay for\nthis compound activity", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; western [label="Western blot for\nprotein expression", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> pcr; pcr -> vector; vector -> transform; transform -> expression; expression -> analysis; analysis -> bioassay [label=" e.g."]; analysis -> western [label=" e.g."]; }

Figure 3: Generalized workflow for functional analysis of epi genes.

Conclusion

The genetic organization of the this compound gene cluster is a sophisticated system that ensures the efficient production of a potent antimicrobial peptide while protecting the host cell. The arrangement of genes into distinct operons for biosynthesis, regulation, and immunity allows for coordinated control of these processes. A thorough understanding of this genetic architecture, the functions of the individual gene products, and the regulatory networks that govern their expression is crucial for harnessing the potential of this compound and other lantibiotics in the development of new therapeutic agents. The experimental approaches outlined in this guide have been instrumental in building our current knowledge and will continue to be vital for future research in this field.

References

An In-depth Technical Guide to the Post-Translational Modifications in Epidermin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epidermin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class I lanthipeptides, a group of antimicrobial peptides with potent activity against various Gram-positive bacteria. Its complex structure, featuring unusual amino acids such as lanthionine (B1674491) and methyllanthionine, is the result of a series of intricate enzymatic modifications of a linear precursor peptide. This technical guide provides a comprehensive overview of the post-translational modifications involved in this compound biosynthesis, detailing the enzymatic machinery, reaction mechanisms, and key experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug development, offering insights into the engineering of novel lanthipeptides with enhanced therapeutic properties.

Introduction

Lanthipeptides are a class of natural products characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan). These structural motifs are introduced through a series of post-translational modifications of a genetically encoded precursor peptide. This compound, produced by Staphylococcus epidermidis, is a well-characterized lanthipeptide that serves as a model system for understanding the biosynthesis of this important class of molecules.[1][2]

The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, EpiA.[3] This 52-amino acid peptide consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive modification.[3] A dedicated set of enzymes, encoded by the epi gene cluster, catalyzes these modifications.[4][5] This guide will delve into the specifics of these enzymatic steps, the quantitative data associated with them, and the experimental protocols for their investigation.

The this compound Biosynthesis Pathway

The maturation of this compound involves a series of sequential post-translational modifications orchestrated by a suite of dedicated enzymes. The key enzymes involved are EpiB, EpiC, and EpiD, which act upon the precursor peptide EpiA.[6]

The Precursor Peptide: EpiA

EpiA is the ribosomally synthesized precursor peptide.[3] It is a 52-residue peptide comprising a 30-amino acid N-terminal leader peptide and a 22-amino acid C-terminal core peptide.[3] The leader peptide is crucial for guiding the core peptide through the modification machinery and is ultimately cleaved off to yield the mature antibiotic.[3]

Dehydration by EpiB

The first modification step is the dehydration of specific serine and threonine residues within the EpiA core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively.[6] This reaction is catalyzed by the dehydratase EpiB.[6]

Cyclization by EpiC

Following dehydration, the cyclase EpiC catalyzes the intramolecular Michael-type addition of cysteine residues to the newly formed dehydroamino acids.[6] This results in the formation of the characteristic lanthionine and methyllanthionine thioether bridges.[6] EpiC is a zinc-dependent enzyme.

Oxidative Decarboxylation by EpiD

The final modification of the core peptide is the oxidative decarboxylation of the C-terminal cysteine residue, which is catalyzed by the flavoenzyme EpiD. This unique reaction results in the formation of an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue at the C-terminus of this compound.[7]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

While extensive qualitative studies have elucidated the steps in this compound biosynthesis, comprehensive quantitative data, particularly enzyme kinetics, remains an area of active research. The following tables summarize the available quantitative information.

Table 1: Mass Spectrometry Data for this compound Post-Translational Modifications

This table outlines the theoretical mass changes associated with each post-translational modification step in the synthesis of the this compound core peptide. The starting point is the unmodified EpiA core peptide.

| Modification Step | Residue(s) Modified | Mass Change (Da) | Theoretical Mass (Da) of Modified Core Peptide |

| Initial Core Peptide | - | - | 2165.9 |

| Dehydration (Ser -> Dha) | Ser3, Ser5, Ser14, Ser16 | -18.01 | 2093.8 |

| Dehydration (Thr -> Dhb) | Thr9, Thr11 | -18.01 | 2057.8 |

| Lanthionine Formation | Cys8-Dha5, Cys13-Dha9, Cys19-Dha14, Cys22-Dha16 | 0 | 2057.8 |

| Oxidative Decarboxylation | Cys22 | -45.98 | 2011.82 |

Note: The theoretical masses are calculated based on the amino acid sequence of the EpiA core peptide and the mass changes associated with each modification. The formation of lanthionine bridges does not result in a net change in mass as it is an intramolecular addition reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Heterologous Expression and Purification of EpiA Precursor Peptide

The study of this compound biosynthesis often requires a supply of the unmodified precursor peptide, EpiA. Heterologous expression in Escherichia coli is a common method to produce EpiA.

Protocol:

-

Cloning: The epiA gene is cloned into an appropriate E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-4 hours at 30°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged EpiA protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Verification: The purity and identity of the EpiA peptide are confirmed by SDS-PAGE and mass spectrometry.

In Vitro Reconstitution of this compound Modification

To study the enzymatic modifications in a controlled environment, an in vitro reconstitution assay is employed. This involves incubating the purified precursor peptide with the purified modification enzymes.

Protocol:

-

Enzyme Purification: Purify the modification enzymes EpiB, EpiC, and EpiD using heterologous expression systems similar to the protocol for EpiA.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified EpiA peptide with the purified EpiB, EpiC, and EpiD enzymes in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM FMN for EpiD, and 10 µM ZnCl2 for EpiC).

-

Incubate the reaction mixture at 30°C for a specified time course (e.g., 1, 2, 4, and 8 hours).

-

-

Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

-

Analysis: Analyze the reaction products by mass spectrometry to identify the modified forms of EpiA.

Mass Spectrometry Analysis of Modified EpiA

Mass spectrometry is a powerful tool for characterizing the post-translational modifications of EpiA by detecting the mass shifts associated with each enzymatic reaction.

Protocol:

-

Sample Preparation:

-

Desalt the quenched reaction mixture using a C18 ZipTip.

-

Elute the peptides in a small volume of 50% acetonitrile, 0.1% TFA.

-

-

Mass Spectrometry:

-

Analyze the desalted peptides using a MALDI-TOF or ESI-MS instrument.

-

Acquire mass spectra in positive ion mode.

-

-

Data Analysis:

-

Compare the observed masses of the peptides with the theoretical masses of the expected modified products (as listed in Table 1).

-

Perform tandem mass spectrometry (MS/MS) to confirm the sites of modification.

-

Conclusion

The post-translational modification of this compound is a fascinating and complex process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The dedicated enzymatic machinery, including the dehydratase EpiB, the cyclase EpiC, and the oxidative decarboxylase EpiD, carries out a precise series of reactions to install the characteristic structural features of this lanthipeptide. Understanding the intricacies of this biosynthetic pathway not only provides fundamental insights into natural product biosynthesis but also opens up avenues for the bioengineering of novel lanthipeptides with improved therapeutic potential. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the power of these remarkable molecular machines.

References

- 1. Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, crystallization and preliminary crystallographic analysis of the adhesion domain of Epf from Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prepeptide sequence of this compound, a ribosomally synthesized antibiotic with four sulphide-rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of genes involved in the biosynthesis of lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic analysis of this compound biosynthetic genes and this compound-negative mutants of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of the lantibiotics this compound, gallidermin, Pep5 and epilancin K7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and gallidermin: Staphylococcal lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Epidermin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epidermin is a ribosomally synthesized and post-translationally modified antimicrobial peptide, belonging to the class of lantibiotics. Produced by Staphylococcus epidermidis, it exhibits a potent antimicrobial activity, primarily directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support research and development efforts in the field of novel antimicrobial agents.

Introduction to this compound

Background and Discovery

This compound was one of the first lantibiotics to be discovered and characterized. It is produced by strains of Staphylococcus epidermidis.[1] Lantibiotics are a class of bacteriocins that are distinguished by the presence of the thioether amino acids lanthionine (B1674491) and methyllanthionine, which form intramolecular ring structures.

Chemical Structure and Properties

This compound is a tetracyclic peptide. Its biosynthesis involves the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including dehydration of serine and threonine residues and subsequent intramolecular addition of cysteine thiol groups to the resulting dehydroamino acids.[2]

Antimicrobial Spectrum of this compound

This compound demonstrates a significant antimicrobial activity predominantly against a range of Gram-positive bacteria.[3] Its efficacy against Gram-negative bacteria is generally limited, a characteristic common among many lantibiotics due to the protective outer membrane of Gram-negative organisms.

Gram-Positive Bacteria